5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate, 3-methoxybenzaldehyde, and thiourea.
Condensation Reaction: The initial step involves a Biginelli condensation reaction, where ethyl acetoacetate, 3-methoxybenzaldehyde, and thiourea are reacted in the presence of an acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyrimidinone core structure.
Functional Group Modification: Further modifications, such as hydroxylation and sulfanylation, are carried out to introduce the hydroxy and sulfanyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure proper reaction kinetics.
Purification Techniques: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the dihydropyrimidinone ring.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
Pathway Modulation: The compound may influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-thioxo-3,4-dihydropyrimidin-4-one: Similar structure but with a thioxo group instead of a sulfanyl group.
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-oxo-3,4-dihydropyrimidin-4-one: Contains an oxo group instead of a sulfanyl group.
Uniqueness
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-ethyl-6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-10-11(16)14-13(19)15(12(10)17)8-5-4-6-9(7-8)18-2/h4-7,17H,3H2,1-2H3,(H,14,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDKAHMYHKESY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C2=CC(=CC=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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